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Compound of Interest |

Compound Name: 4-chloro-N-phenylbutanamide

CAS No.: 7578-45-2

Cat. No.: B3038122

\ J

4-Chloro-N-phenylbutanamide (CAS 7578-45-2) is a critical electrophilic building block in
medicinal chemistry, serving as a "dual-function” intermediate. It possesses two distinct
reactive centers: a stable amide linkage (providing structural rigidity and hydrogen-bonding
capability) and a terminal alkyl chloride (serving as a leaving group for nucleophilic substitution
or cyclization).

This compound is primarily utilized as a precursor for N-phenylpyrrolidin-2-one scaffolds (a
core substructure in "racetam" nootropic and anticonvulsant drugs) and as a linker in the
synthesis of Histone Deacetylase (HDAC) inhibitors, where the butyl chain acts as a spacer
between the "cap" group (the phenyl ring) and the zinc-binding group.

Chemical ldentity Details

CAS Number 7578-45-2

IUPAC Name 4-Chloro-N-phenylbutanamide
Synonyms 4-Chlorobutyranilide; N-Phenyl-4-

chlorobutyramide

Molecular Formula C10H12CINO
Molecular Weight 197.66 g/mol
SMILES CICCCC(=0O)Nclcccecl
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Part 2: Chemical Synthesis & Reaction Mechanism

The synthesis of 4-chloro-N-phenylbutanamide is a classic Nucleophilic Acyl Substitution
followed by elimination. The protocol below prioritizes high purity and yield by controlling the
exotherm and neutralizing the HCI byproduct.

Core Synthesis Protocol

Reagents: Aniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (TEA) or Pyridine
(1.2 eq), Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

Preparation: Charge a flame-dried 3-neck round-bottom flask with Aniline (e.g., 10 mmol)
and anhydrous DCM (50 mL) under an inert atmosphere (

or Ar).

o Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an
ice bath to suppress side reactions (such as double acylation).

e Acylation: Add 4-Chlorobutyryl chloride (11 mmol) dropwise over 30 minutes. Critical:
Maintain temperature <5°C to prevent the cyclization of the acyl chloride to a lactone or
premature polymerization.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3—5 hours. Monitor
via TLC (Solvent: Hexane/EtOAc 7:3).

o Workup: Quench with cold water. Wash the organic layer with 1N HCI (to remove unreacted
aniline), followed by saturated

and brine.

 Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/EtOAc if
necessary.
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Reaction Mechanism Visualization

The following diagram illustrates the pathway from raw materials to the target amide,
highlighting the nucleophilic attack and the subsequent elimination of HCI.
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Figure 1: Synthetic pathway for 4-chloro-N-phenylbutanamide via Schotten-Baumann
conditions.

Part 3: Physicochemical Characterization

Trustworthy identification requires correlating physical data with structural features. The
chlorine atom at the gamma-position is a distinctive NMR handle.
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Property

Value / Observation

Technical Note

Physical State

Solid (Crystalline powder)

Typically white to off-white.

Soluble in DCM, DMSO,

Insoluble in water due to the

Solubility lipophilic phenyl ring and alkyl
Methanol. )
chain.
9.9 (s, 1H, NH), 7.6-7.0 (m,
5H, Ar-H), 3.7 (t, 2H,
The triplet at ~3.7 ppm
H NMR (DMSO- _ _ _
-Cl), 2.4 (t, 2H, confirms the integrity of the
) terminal alkyl chloride.
-C0O), 2.0 (m, 2H,
-central).
N Susceptible to intramolecular
o Electrophilic at C-4 (Alkyl o _
Reactivity cyclization under basic

Chloride).

conditions.

Part 4: Pharmaceutical Applications

The utility of CAS 7578-45-2 lies in its ability to undergo controlled transformation. It is not just

an end-product but a "pivot point” in drug synthesis.

Synthesis of N-Phenylpyrrolidin-2-one (Lactamization)

This is the most common application. Under strong basic conditions (e.g., NaH in THF or

KOtBu), the amide nitrogen is deprotonated and attacks the terminal carbon, displacing the

chloride to form a 5-membered lactam ring.

e Relevance: This scaffold is analogous to Piracetam and Levetiracetam (antiepileptics),

where the N-substituent modulates blood-brain barrier penetration.

HDAC Inhibitor "Linker" Design

In the design of Histone Deacetylase (HDAC) inhibitors, the molecule serves as the "Cap-

Linker" motif.
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e Mechanism: The phenyl ring acts as the "Cap" (interacting with the rim of the HDAC active
site). The butyl chain acts as the "Linker" (spanning the hydrophobic tunnel).

» Derivatization: The terminal chloride is displaced by a Zinc Binding Group (ZBG) precursor,
such as hydroxylamine (to form hydroxamic acid) or a thiol, to create the final active drug
(analogous to Vorinostat structures).

Application Workflow Diagram
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Figure 2: Divergent synthetic applications: Cyclization to lactams vs. Derivatization for enzyme
inhibitors.

Part 5: Safety & Handling (E-E-A-T)

As a chloro-alkylating agent, this compound presents specific hazards that must be managed
in a research environment.

o Alkylating Potential: The terminal alkyl chloride is a potential alkylating agent. While less
reactive than iodides, it can react with biological nucleophiles (DNA/Proteins). Handle inside
a fume hood.
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Skin/Eye Contact: The compound is an irritant. Standard PPE (Nitrile gloves, safety goggles)
is mandatory.

Stability: Stable at room temperature if kept dry. Hydrolysis may occur in the presence of
moisture and heat, releasing HCI and 4-hydroxy-N-phenylbutanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of : Hastt
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